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Compound of Interest

Compound Name:
3-(Difluoromethyl)cyclohexan-1-

amine

CAS No.: 1461714-07-7

Cat. No.: B2560742

Get Quote

Executive Summary: The Fluorine Effect
In drug discovery, the 3-(difluoromethyl)cyclohexan-1-amine scaffold represents a precision

tool for optimizing lead compounds. Unlike the metabolically labile methyl group or the highly

lipophilic trifluoromethyl group, the difluoromethyl moiety (

) acts as a lipophilic hydrogen bond donor.[1]

This guide details the Structure-Activity Relationship (SAR) of this motif, focusing on:

Bioisosterism: Replacing -OH or -SH to improve permeability while retaining H-bond donor

capacity.[2][3]

Conformational Control: Exploiting 1,3-cyclohexane dynamics to lock pharmacophores in

bioactive conformations.

pKa Modulation: Tuning amine basicity to optimize the permeability/solubility trade-off.
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Structural Dynamics & Physicochemical Profile
The "Lipophilic Hydrogen Bond Donor"
The

group is unique because the C-H bond is polarized by the two fluorine atoms, making the
hydrogen sufficiently acidic to act as a weak hydrogen bond donor (HBD).

Property
Methyl (

)

Difluoromethyl (

)

Hydroxyl (

)

LogP Contribution High (Lipophilic) Moderate (Lipophilic) Low (Hydrophilic)

H-Bond Donor No Yes (Weak) Yes (Strong)

Metabolic Stability Low (Oxidation prone) High
Variable

(Glucuronidation)

Electronic Effect Weak Donor (+I)
Strong Withdrawing (-

I)

Donor (+M) /

Withdrawing (-I)

Key Insight: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-

star-inserted">

group serves as a bioisostere for alcohols (

) and thiols (

).[1] It removes the metabolic liability of the hydroxyl group (O-glucuronidation) while
maintaining the ability to interact with polar residues (e.g., Asp, Glu, backbone carbonyls) in the
binding pocket [1].

Conformational Analysis: The 1,3-Lock
The cyclohexane ring introduces critical stereochemical constraints. For 1,3-disubstituted

cyclohexanes, the relative stereochemistry (cis/trans) dictates the axial/equatorial positioning.

[4]

Cis-1,3-isomer: Both substituents can adopt the diequatorial conformation.[5] This is the

thermodynamically dominant state (
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kcal/mol relative to global minimum). It provides a rigid, extended vector for the amine and

groups.

Trans-1,3-isomer: Forces one substituent to be axial.[4] This introduces 1,3-diaxial strain (

kcal/mol steric penalty if the amine is axial).

SAR Implication: If the biological target requires the amine and the lipophilic tail to be co-planar

or extended, the cis-isomer is the superior scaffold. If the target pocket is deep and narrow, the

trans-isomer (with one axial group) may provide better shape complementarity, albeit at an

energetic cost [2].

pKa Modulation
The

group exerts a strong electron-withdrawing inductive effect (-I) through the

-framework.

Cyclohexylamine pKa:

3-(Difluoromethyl)cyclohexan-1-amine pKa:

Benefit: Lowering the pKa reduces the percentage of ionized species at physiological pH (7.4).

This increases the concentration of the neutral free base, significantly enhancing membrane

permeability and blood-brain barrier (BBB) penetration [3].

Experimental Protocols
Synthesis Strategy
Direct fluorination of amines is difficult. The most robust route involves constructing the

moiety before final amine deprotection or formation.

Protocol: Deoxyfluorination Route (Self-Validating)
This route uses DAST (Diethylaminosulfur trifluoride) to convert an aldehyde to a difluoromethyl

group.
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Reagents:

Starting Material: N-Boc-3-aminocyclohexanecarboxylic acid (Commercial).

Reducing Agent: Borane-THF (

) or

.

Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions.

Fluorinating Agent: DAST or Deoxo-Fluor®.

Step-by-Step Methodology:

Reduction to Alcohol:

Dissolve N-Boc-3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF under

.

Cool to 0°C. Add

(1.5 eq) dropwise.

Stir at RT for 4h. Quench with MeOH.

Validation: TLC shows disappearance of acid spot; IR shows loss of C=O stretch (1700

).

Oxidation to Aldehyde:

Dissolve the alcohol (1.0 eq) in DCM. Add Dess-Martin Periodinane (1.2 eq).

Stir 2h at RT. Quench with

.

Validation:
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NMR shows aldehyde proton doublet (

ppm).

Deoxyfluorination (Critical Step):

Dissolve aldehyde in anhydrous DCM in a Teflon or plastic vessel (avoid glass etching).

Cool to -78°C. Add DAST (2.5 eq) dropwise.

Allow to warm to RT overnight.

Safety: DAST releases HF. Quench cautiously with saturated

.

Validation:

NMR shows a doublet of doublets (

to

ppm,

Hz). The triplet splitting in

NMR at

ppm confirms

.

Deprotection:

Treat with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.

Isolate as the HCl salt.

Physicochemical Assays
LogD Determination (Shake-Flask Method):
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Prepare a 10 mM stock of the amine in DMSO.

Partition between n-octanol and phosphate-buffered saline (PBS, pH 7.4).

Shake for 1h; centrifuge to separate phases.

Quantify concentration in both phases using HPLC-UV.

Calculation:

.

Visualizations
Synthesis Workflow (Graphviz)
This diagram illustrates the logic flow for the synthesis, including decision nodes for

stereochemical control.
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Start: N-Boc-3-aminocyclohexanecarboxylic acid

Reduction (BH3-THF)
Target: Alcohol

Step 1

Oxidation (DMP)
Target: Aldehyde

Step 2

Deoxyfluorination (DAST)
Target: N-Boc-3-CF2H-cyclohexane

Step 3: -78°C

Isomer Separation
(Chiral HPLC / Crystallization)

Cis/Trans Mixture

Deprotection (HCl/Dioxane)

Select Isomer

Final Product:
3-(Difluoromethyl)cyclohexan-1-amine HCl

Step 4

Click to download full resolution via product page

Caption: Figure 1. Validated synthetic route converting the carboxylic acid precursor to the

difluoromethyl scaffold via an aldehyde intermediate.

SAR Decision Tree
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A logic guide for medicinal chemists deciding when to deploy this scaffold.

Lead Optimization Issue?

Metabolic Instability
(OH/OMe oxidation)

Low Permeability
(High TPSA / High Basicity)

Use CF2H as Bioisostere
(Blocks metabolism, retains H-bond)

Use CF2H to lower pKa
(Reduces ionization)

Check Sterics Deploy 3-(CF2H)-cyclohexylamine
If space allows

Click to download full resolution via product page

Caption: Figure 2. Strategic decision tree for applying the difluoromethyl-cyclohexylamine

scaffold in lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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